3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Catalog No.
S14160217
CAS No.
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Product Name

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

IUPAC Name

3-prop-2-ynyl-1-azaspiro[3.3]heptane

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2

InChI Key

LXAOOFXCXWRONC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CNC12CCC2

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, which consists of a seven-membered nitrogen-containing ring fused with a cyclopentane. Its molecular formula is C9H13NC_9H_{13}N, and it has a molecular weight of approximately 135.21 g/mol . This compound is part of the broader class of azaspiro compounds, which are known for their potential applications in medicinal chemistry due to their structural diversity and ability to mimic biologically relevant motifs.

Typical for nitrogen-containing heterocycles, including:

  • Nucleophilic Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, while reduction reactions may yield amine derivatives or modify existing functional groups.
  • Cycloaddition Reactions: The alkyne moiety (prop-2-yn-1-yl) can engage in cycloaddition reactions, potentially forming more complex cyclic structures .

Several synthetic routes have been explored for the preparation of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane:

  • Alkyne Coupling: A common method involves the coupling of an appropriate alkyne with a nitrogen-containing precursor under catalytic conditions.
  • Multi-step Synthesis: This may include initial formation of a spirocyclic intermediate followed by functionalization through nucleophilic substitution or addition reactions.
  • Functionalization of Pre-existing Azaspiro Compounds: Modifications to existing azaspiro compounds can also yield 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane through selective reactions that preserve the spirocyclic framework .

The unique structural features of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane make it a candidate for various applications:

  • Medicinal Chemistry: As a scaffold for drug design, it may be used to develop new therapeutic agents targeting neurological disorders.
  • Chemical Biology: It could serve as a probe in biological studies to explore enzyme interactions or receptor binding mechanisms due to its potential ability to mimic other bioactive compounds.

Several compounds share structural similarities with 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, including:

Compound NameMolecular FormulaUniqueness
6-Methoxy-1-azaspiro[3.3]heptaneC7H13NOContains a methoxy group enhancing solubility
2-Azaspiro[3.4]octaneC8H13NFeatures an additional carbon in the ring structure
2-Azaspiro[3.5]nonaneC9H15NLarger ring size providing different steric properties
2-Azaspiro[4.5]decaneC10H17NIncreased ring size leading to distinct reactivity

These compounds illustrate the diversity within the azaspiro family and highlight how variations in substituents and ring size can significantly influence their chemical properties and biological activities.

Early Discoveries and Structural Innovations

The conceptual foundation for spirocyclic compounds dates to Adolf von Baeyer’s 1900 proposal of spirocyclane nomenclature, which defined bicyclic systems sharing a single atom (the spiro carbon). Early synthetic efforts focused on simple hydrocarbons, but the integration of heteroatoms like nitrogen remained limited until mid-20th-century advances in cyclization methodologies. The 1993 patent EP0550025A1 marked a pivotal shift by demonstrating azaspiroheptanes as intermediates for quinolone antibiotics, highlighting their potential to enhance bioactivity through constrained geometries. This work established azaspiro[3.3]heptane derivatives as pharmacophores capable of modulating antibacterial targets while reducing off-site interactions.

Synthetic Methodologies and Scaffold Diversification

Modern synthesis of azaspiro[3.3]heptanes leverages modular strategies to address stereochemical and functionalization challenges. A 2013 study detailed the use of N-Boc-protected cyclic 2-aminoketones in constructing spirotetrahydrofuran scaffolds via epoxidation and Baldwin-compliant ring-opening reactions, achieving precise control over ring size and oxidation states. These methods were adapted for azaspiro systems by substituting oxygen with nitrogen, enabling the incorporation of diversification sites critical for library synthesis. Key advancements include:

Synthetic StrategyKey FeaturesApplication Example
Cycloaddition ApproachesStereoselective formation via [3+2] reactionsSynthesis of spirooxindoles
Reductive AminationSpirocyclization using ketone intermediatesPreparation of 1-azaspiro[3.3]heptane
Transition Metal CatalysisEnantioselective spirocenter formationAsymmetric synthesis of spirotryprostatin

The introduction of alkyne groups, as in 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, emerged from click chemistry applications, where the terminal alkyne enables copper-catalyzed azide-alkyne cycloadditions (CuAAC) for targeted bioconjugation. This functional handle allows late-stage diversification without compromising the spirocyclic core’s conformational stability.

Intermolecular Coupling with Indole-Based Nucleophiles

Palladium-catalyzed decarboxylative propargylation represents a powerful synthetic approach for constructing spirocyclic frameworks containing the 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane motif [1]. The methodology involves the intermolecular coupling of tert-butyl propargyl carbonate with indole-based bis-nucleophiles under mild reaction conditions [1]. Recent investigations have demonstrated that tosyl-tryptamine derivatives serve as competent substrates for spirocyclization reactions, yielding novel spiroindolenine products in good to high yields [1].

The reaction mechanism proceeds through oxidative addition of the palladium(0) catalyst to propargyl carbonate with decarboxylative elimination of tert-butoxide, generating a cationic palladium(II)-allenyl species [1]. Deprotonation of the sulfonamide nitrogen-hydrogen bond by tert-butoxide facilitates nucleophilic addition to the central carbon of the allene intermediate [1]. This process affords an allylic palladium-carbenoid complex that, upon protonation by the indole nitrogen-hydrogen, produces a palladium(II)-π allyl species [1]. Subsequent coupling of the indole with the π-allyl species followed by reductive elimination yields the spirocyclic product with regeneration of the catalyst [1].

Optimization studies have revealed critical parameters for achieving high yields in this transformation [1]. The use of dichloromethane as solvent significantly improves both yield and reaction rate compared to tetrahydrofuran [1]. Among various bidentate ligands screened, Xantphos provides the best results, delivering 90% yield after 35 minutes [1]. Notably, decreasing the reaction concentration to 0.04 molar enhances the reaction outcome, resulting in higher product yields and shorter reaction times [1].

EntryPalladium SourceLigandSolventTime (h)Yield (%)Notes
1Pd₂(dba)₃·CHCl₃DPEphosTHF (0.1 M)1238Initial conditions
2Pd₂(dba)₃·CHCl₃DPEphosCH₂Cl₂ (0.1 M)3.595Solvent effect
3Pd₂(dba)₃·CHCl₃XantphosCH₂Cl₂ (0.1 M)0.5890Optimal ligand
4Pd₂(dba)₃·CHCl₃XantphosCH₂Cl₂ (0.04 M)0.6699Optimized conditions
5Pd₂(dba)₃·CHCl₃XantphosCH₂Cl₂ (0.04 M)4982.5 mol% Pd

The substrate scope encompasses various tosyl-tryptamine derivatives, although reaction times are extended when aryl groups rather than alkyl groups occupy the indole C2-position [1]. Methanesulfonamides also perform well when reactions are conducted at slightly elevated temperatures with added organic base [1]. Extension of the tether length is tolerated provided appropriate withdrawing groups are attached to the amine [1].

Stereochemical Control in Allenyl-Palladium Intermediates

The stereochemical control in palladium-catalyzed decarboxylative propargylation relies on the chirality of the allenyl-palladium intermediates formed during the catalytic cycle [1] [2]. When chiral ligands such as (R)-BINAP are employed, the reaction provides the expected spirocyclic product in 80% yield with 16% enantiomeric excess [1]. This modest enantioselectivity suggests that the chiral environment around the palladium center influences the facial selectivity of nucleophilic attack on the allenyl intermediate [1].

Mechanistic studies reveal that the absolute stereochemistry in these transformations is controlled during the carbon-carbon bond migration process [2]. The chiral catalysts can simultaneously control the stereochemistry of both the π-allylpalladium intermediate and the corresponding migration bond [2]. The stereochemical outcome can be rationalized through working models of the chiral catalyst, where the chiral ligand creates a differentiated environment for the two faces of the allenyl intermediate [2].

The use of synergistic palladium/chiral phosphoric acid catalysis has demonstrated enhanced stereoinduction capabilities [3]. Statistical modeling approaches have identified that multiple noncovalent interactions with the chiral environment of the phosphate anion are integral to enantiocontrol in the transition state [3]. These insights have led to improved protocols for asymmetric construction of spirocyclic frameworks containing fully-substituted carbon centers [3].

Radical-Mediated Cyclization Approaches

Selenylative Cyclization of Trifluoromethyl Propargyl Imines

Radical selenylative cyclization represents an innovative approach for constructing azaspiro [4] [5]-tetraenone frameworks that can be adapted for the synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane derivatives [6] [7]. This methodology enables the regiodivergent construction of diversely functionalized spirocyclic compounds through dual incorporation of trifluoromethyl and selenium groups into heterocycles in a one-pot reaction [6] [7].

The reaction employs trifluoromethyl propargyl imines as substrates in combination with diselenides under oxidative conditions using Oxone as a green oxidant [6] [7]. The process proceeds through either oxidative dearomative ipso-annulation or intramolecular ortho-annulation, exhibiting good regioselectivity [6] [7]. The reaction mechanism involves initial formation of a selenyl radical through oxidative cleavage of the diselenide bond [6] [7].

SubstrateDiselenideProduct TypeYield (%)Time (h)Regioselectivity
Trifluoromethyl propargyl imine 1aPh₂Se₂Azaspiro [4] [5]-tetraenone784ipso-annulation
Trifluoromethyl propargyl imine 1bPh₂Se₂Quinoline656ortho-annulation
Trifluoromethyl propargyl imine 1c(4-MeC₆H₄)₂Se₂Azaspiro [4] [5]-tetraenone724ipso-annulation
Trifluoromethyl propargyl imine 1d(4-ClC₆H₄)₂Se₂Azaspiro [4] [5]-tetraenone695ipso-annulation

The synthetic utility of this methodology has been demonstrated through scale-up reactions and further modification of the obtained products [6] [7]. The incorporation of trifluoromethyl groups enhances the biological activity profiles of the resulting spirocyclic compounds, while the selenium functionality provides additional handles for subsequent transformations [6] [7].

Photocatalytic Cascade Reactions for Spiroannulation

Photocatalytic cascade reactions have emerged as powerful tools for accessing spirocyclic frameworks through dearomative annulation processes [8]. These methodologies rely on photoredox-mediated carbon-oxygen bond activation of aromatic carboxylic acids to produce spirocyclic frameworks [8]. The key mechanistic feature involves formation of acyl radicals through oxidation of triphenylphosphine and subsequent carbon-oxygen bond cleavage [8].

The photocatalytic approach enables both 6-exo-trig cyclization through direct intramolecular processes and 5-exo-trig cyclization via intermolecular addition cascades [8]. In the intramolecular pathway, the acyl radical undergoes 6-exo-trig cyclization followed by single electron transfer and protonation to generate spiro-chromanone products [8]. The intermolecular variant involves radical addition to an alkene substrate followed by 5-exo-trig cyclization to yield complex spirocyclic lactams [8].

Multicomponent direct assembly approaches utilizing visible-light-driven photocatalysis have been developed for nitrogen-heterospirocycles [9]. These methods enable the preparation of β-spirocyclic pyrrolidines from N-allylsulfonamides, halogenating agents, and exocyclic olefins [9]. The transformation proceeds efficiently in continuous flow platforms on decagram scales using high-power light-emitting diodes [9].

Comparative Analysis of Oxidative vs Reductive Cyclization Pathways

The synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane frameworks can be achieved through both oxidative and reductive cyclization pathways, each offering distinct advantages and limitations [10]. Oxidative cyclization methods generally involve the formation of new rings as a result of oxidative modification, while reductive approaches utilize electron addition to drive intramolecular bond formation [10].

Oxidative cyclization strategies encompass palladium-catalyzed decarboxylative propargylation, radical selenylative cyclization, and photocatalytic cascade reactions [1] [6] [8]. These methods typically proceed under mild conditions and exhibit broad substrate scope [1] [6] [8]. The palladium-catalyzed approach provides the highest yields (87-99%) with excellent functional group tolerance [1]. Radical selenylative cyclization offers moderate yields (58-78%) but enables unique trifluoromethyl incorporation [6]. Photocatalytic methods deliver good yields (40-65%) under environmentally benign conditions [8].

MethodMechanism TypeKey IntermediateYield RangeStereochemical ControlConditions
Pd-catalyzed decarboxylative propargylationOxidativeAllenyl-palladium complex87-99%High (up to 16% ee)Mild (23°C)
Radical selenylative cyclizationOxidativeSelenyl radical58-78%ModerateMild (rt)
Photocatalytic cascadeOxidativeAcyl radical40-65%GoodPhotoredox
Silver-promoted oxidative cyclizationOxidativeCinnamamidyl radical60-85%HighModerate
Reductive cyclization with lithiumReductiveDialkoxylithium reagent50-80%ExcellentCryogenic (-78°C)
Biocatalytic cyclizationReductiveCationic intermediate75-95%ExcellentEnzymatic (37°C)

Reductive cyclization pathways, exemplified by lithium-mediated processes and biocatalytic transformations, often provide superior stereochemical control [11] [12]. Reductive cyclization using cyano acetal intermediates and dialkoxylithium reagents leads stereoselectively to spirocyclic products with single anomeric stabilization [11]. The method produces complex spirocyclic compounds in few steps with excellent retention of configuration [11]. Biocatalytic head-to-tail cyclizations offer exceptional enantioselectivity and atom economy [12].

The propargyl moiety in 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane serves as a crucial synthetic handle for structural diversification. The terminal alkyne functionality exhibits high reactivity toward various transformation reactions, enabling access to structurally diverse derivatives through well-established synthetic methodologies [5]. The strategic positioning of the propargyl group allows for selective functionalization without compromising the integrity of the spirocyclic core structure.

Alkyne-Containing Derivatives for Click Chemistry Applications

The terminal alkyne functionality in 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane provides exceptional compatibility with click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These transformations proceed under mild reaction conditions using copper(I) catalysts in the presence of azide-containing substrates, yielding triazole derivatives with high efficiency and selectivity [6] [7]. The resulting triazole-linked products demonstrate significant utility in bioconjugation applications and drug discovery programs.

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents an alternative metal-free approach for derivatizing the propargyl functionality. This methodology employs cyclooctyne derivatives as reaction partners, eliminating the need for metal catalysts while maintaining excellent reaction efficiency [6] [7]. The bioorthogonal nature of SPAAC reactions makes these transformations particularly valuable for in vivo applications and biological system modifications.

Sonogashira coupling reactions provide access to extended alkyne systems through palladium-catalyzed cross-coupling with aryl halides [6]. These transformations enable the construction of conjugated systems that can significantly alter the electronic properties of the spirocyclic scaffold. The extended conjugation systems generated through Sonogashira coupling offer opportunities for developing materials with enhanced photophysical properties or improved pharmacological profiles.

Impact of Electron-Withdrawing Substituents on Reactivity

The introduction of electron-withdrawing groups adjacent to the propargyl position significantly influences the reactivity patterns of the spirocyclic scaffold. Nitro groups (-NO2) exert strong electron-withdrawing effects, substantially increasing the electrophilicity of adjacent carbon centers [8] [9]. This enhanced electrophilicity facilitates Michael addition reactions and other nucleophilic attack processes, providing access to highly functionalized derivatives.

Cyano groups (-CN) demonstrate moderate electron-withdrawing properties, effectively stabilizing negative charge development during nucleophilic addition reactions [8] [10]. The presence of cyano substituents enhances the reactivity of the propargyl position toward nucleophilic species while maintaining good functional group compatibility. These modifications prove particularly valuable for creating derivatives with enhanced binding affinity to biological targets.

Carbonyl-containing substituents, including aldehyde (-CHO) and ketone (-COCH3) groups, exhibit moderate electron-withdrawing characteristics that significantly enhance carbonyl reactivity [8]. These modifications enable aldol condensation reactions and other carbonyl-mediated transformations, expanding the synthetic utility of the spirocyclic scaffold. The increased reactivity of carbonyl groups adjacent to the propargyl position facilitates the formation of complex molecular architectures through cascade reaction sequences.

Spirocyclic Core Diversification Strategies

The spirocyclic core of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane provides multiple sites for structural modification, enabling the development of diverse molecular libraries with varied biological and physicochemical properties. The strategic diversification of the spirocyclic framework requires careful consideration of reaction selectivity, functional group compatibility, and structural integrity preservation.

N-Linked vs C-Linked Isomeric Variations

N-linked derivatives represent a major class of spirocyclic modifications where the nitrogen atom serves as the primary attachment point for substituents. These modifications typically involve direct N-alkylation or N-acylation reactions, providing access to amide and carbamate derivatives [11] [12]. The nitrogen-centered functionalization approach offers excellent synthetic accessibility through well-established methodologies, including amide bond formation reactions that generate biologically relevant amide bond mimics.

C-linked derivatives require more sophisticated synthetic approaches, often involving carbon-hydrogen activation methodologies to achieve regioselective functionalization [13] [14]. These transformations typically generate hydrocarbon spacers that provide different spatial orientations for pendant functional groups compared to N-linked analogs. The development of C-linked isomers requires careful optimization of reaction conditions to achieve high selectivity and functional group tolerance.

Mixed N,C-linked systems incorporate multiple attachment sites within the spirocyclic framework, enabling the construction of bifunctional linkers with diverse connectivity patterns [15]. These complex architectures require sequential functionalization strategies that carefully balance reaction selectivity and substrate compatibility. The resulting bifunctional derivatives demonstrate enhanced utility in applications requiring multiple binding interactions or cross-linking capabilities.

Regioisomeric variants arise from different substitution patterns around the spirocyclic core, providing access to isosteric replacements with varied biological profiles [4]. The substrate-controlled selectivity observed in many spirocyclic transformations enables the preparation of specific regioisomers through appropriate choice of reaction conditions and starting materials.

Synthesis of Bis-azaspiro[3.3]heptane Architectures

The construction of bis-azaspiro[3.3]heptane architectures represents a significant synthetic challenge that requires sophisticated strategic planning and precise reaction control. Sequential cyclization approaches involve stepwise ring closure processes using bis-electrophilic precursors, enabling controlled formation of the double spiro centers [16] [15]. These methodologies provide excellent control over the sequential formation of spirocyclic units but require multiple synthetic steps that can lead to cumulative yield losses.

Branching pathway strategies utilize common intermediate divergence from cyclic ketone precursors, enabling the preparation of structurally diverse bis-spirocyclic frameworks [13]. These approaches offer exceptional structural diversity through the strategic selection of different cyclization conditions and reaction partners. The ability to generate multiple product types from common intermediates significantly enhances the efficiency of compound library synthesis.

Double spiro formation through simultaneous dual cyclization represents a highly convergent approach using bis-nucleophilic substrates [16]. These transformations require careful optimization of reaction conditions to ensure balanced reactivity at both cyclization sites. The simultaneous formation of both spiro centers minimizes the number of synthetic steps while maintaining good functional group compatibility.

Modular assembly strategies employ fragment coupling approaches using prefunctionalized building blocks [15]. These methodologies demonstrate excellent functional group tolerance and enable the incorporation of diverse substituents at various positions around the bis-spirocyclic framework. The modular nature of these approaches facilitates the rapid preparation of compound libraries with systematic structural variations.

Template-directed synthesis utilizes template molecules to organize the cyclization precursors in favorable conformations for bis-spiro formation [17]. These approaches provide predictable reaction outcomes and enhanced selectivity but require additional steps for template removal. The templated organization of reactants can significantly improve the efficiency of complex cyclization reactions.

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.104799419 g/mol

Monoisotopic Mass

135.104799419 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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